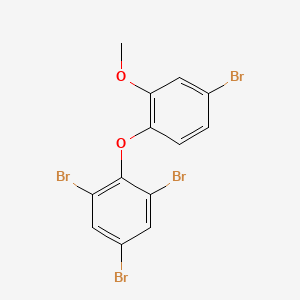![molecular formula C10H7BrO2S B14213453 Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- CAS No. 826995-50-0](/img/structure/B14213453.png)
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- is a heterocyclic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by bromination and methylation reactions . The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium azide (NaN3) in DMF or potassium cyanide (KCN) in DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Scientific Research Applications
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the bromine and methyl substituents, resulting in different reactivity and applications.
Benzo[b]thiophene-2-carboxamide:
Benzofuran-2-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical behavior and applications.
The uniqueness of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
826995-50-0 |
|---|---|
Molecular Formula |
C10H7BrO2S |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
6-bromo-4-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
UNRHJKVSGNHAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(S2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)



![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)

![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)

silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)

